![molecular formula C24H29N7O B6447632 1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2549030-75-1](/img/structure/B6447632.png)
1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
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Overview
Description
The compound “1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a bioisostere of purine, a component of DNA and RNA, and has been the subject of extensive study due to its diverse biological and pharmacological properties .
Scientific Research Applications
Anticancer Activity
This compound has shown significant anticancer activity. It has been used in the synthesis of derivatives that have exhibited cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines . The cytotoxic effect of this class of compounds is attributed to different mechanisms .
Inhibition of Protein Kinases
The compound has been reported to inhibit protein kinases, which play an important role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Dysregulation of protein kinases occurs in a variety of diseases including cancer .
CDK2 Inhibition
The compound has been used in the design and synthesis of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines, which are part of the structure of the compound, have been reported to have antiviral properties .
Antimicrobial Activity
The compound has been associated with antimicrobial activity. Pyrazolo[3,4-d]pyrimidines have been reported to have antimicrobial properties .
Anti-Inflammatory Activity
The compound has been associated with anti-inflammatory activity. Various pyrazole derivatives have exhibited anti-inflammatory properties .
Enzyme Inhibition
The compound has been associated with enzyme inhibition properties. Various pyrazole derivatives have exhibited enzyme inhibition properties .
Treatment of Parkinson’s Disease
Pyrazolo[3,4-d]pyrimidines have been reported to have potential in the treatment of Parkinson’s disease .
Future Directions
The future directions for research on this compound could involve further exploration of its biological activity, particularly its potential anticancer effects . Additionally, research could focus on optimizing its synthesis process and investigating its mechanism of action in more detail. Further studies could also explore its safety profile in more depth.
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases, which play a crucial role in cell proliferation, differentiation, migration, metabolism, and apoptosis . Specifically, it has shown potent inhibitory activity against the fibroblast growth factor receptor (FGFR) .
Mode of Action
This compound interacts with its targets by binding to the active site of the protein kinases, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular functions.
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and proliferation. By inhibiting protein kinases, it disrupts the signaling pathways that regulate these processes . The downstream effects include reduced cell proliferation and potentially induced cell death.
Result of Action
The compound exhibits cytotoxic activity, as demonstrated by its antiproliferative effects on various cancer cell lines . It has shown significant inhibitory activity, especially against FGFR, with an IC50 value of 5.18 μM .
properties
IUPAC Name |
4-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-2-6-20(7-3-1)30-15-13-29(14-16-30)10-4-5-17-32-21-8-11-31(12-9-21)24-22-18-27-28-23(22)25-19-26-24/h1-3,6-7,18-19,21H,8-17H2,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBHLQDFICEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=C3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine |
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